(2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 40951-47-1
VCID: VC0045623
InChI: InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23)/t9-,10-,11+,13-,15?/m0/s1
SMILES: C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1
Molecular Formula: C₁₅H₁₃Cl₂NO₇
Molecular Weight: 390.17

(2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

CAS No.: 40951-47-1

Cat. No.: VC0045623

Molecular Formula: C₁₅H₁₃Cl₂NO₇

Molecular Weight: 390.17

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid - 40951-47-1

Specification

CAS No. 40951-47-1
Molecular Formula C₁₅H₁₃Cl₂NO₇
Molecular Weight 390.17
IUPAC Name (2S,3S,4S,5R)-6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23)/t9-,10-,11+,13-,15?/m0/s1
SMILES C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1

Introduction

Chemical Identity and Nomenclature

(2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a glycoconjugate consisting of a 5,7-dichloroquinoline moiety linked to a glucuronic acid unit. This compound is more commonly known by several synonyms in scientific literature:

  • 5,7-Dichloro-8-hydroxyquinoline beta-D-glucuronide

  • 5,7-Dichloro-8-quinolinol Glucuronide

The compound's unique structure represents a β-glucuronide conjugate where the 5,7-dichloroquinolin-8-yl group (the aglycone) is attached via an ether linkage to the anomeric carbon of the glucuronic acid portion. This structural arrangement is characteristic of phase II metabolites formed during xenobiotic biotransformation processes in biological systems.

Registry and Identification Data

The compound possesses several important identifiers that facilitate its tracking and recognition in chemical databases and research literature:

ParameterValue
CAS Registry Number40951-47-1
European Community (EC) Number812-598-8
Molecular FormulaC₁₅H₁₃Cl₂NO₇
Molecular Weight390.17 g/mol
InChISpecific stereochemistry encoded in structure
SMILESSee structure representation

Chemical Structure and Properties

Structural Features

The structure of (2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid consists of two primary components:

  • A 5,7-dichloroquinoline core (aglycone) containing chlorine atoms at positions 5 and 7 of the quinoline ring system

  • A β-D-glucuronic acid moiety (3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid) connected via an ether bond at position 8 of the quinoline

The glucuronic acid portion contains four stereogenic centers with the following absolute configurations: 2S, 3S, 4S, and 5R. This specific stereochemistry is typical of β-D-glucuronides formed in mammalian metabolic systems.

Physical and Chemical Properties

The compound exhibits physicochemical properties that combine characteristics of both the quinoline core and the glucuronic acid moiety:

PropertyValue/Description
Physical StatePowder/solid at room temperature
ColorNot specifically documented
Melting PointApproximately 178-180°C (based on related compounds)
SolubilityImproved water solubility compared to 5,7-dichloroquinoline due to glucuronidation
UV AbsorptionExhibits characteristic absorption patterns of quinoline derivatives
StabilityGenerally stable under standard storage conditions
AcidityContains carboxylic acid group with typical pKa values

The presence of the glucuronic acid moiety significantly alters the hydrophilicity of the compound compared to the parent 5,7-dichloroquinoline, making it more water-soluble and facilitating its excretion in biological systems .

Synthesis Methods

The synthesis of (2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid can be accomplished through both chemical and enzymatic approaches, each with distinctive advantages and limitations.

Enzymatic Synthesis

Enzymatic synthesis represents a biologically-inspired alternative that typically involves:

  • Utilization of UDP-glucuronosyltransferases (UGTs) as catalysts

  • UDP-glucuronic acid as the glucuronyl donor

  • 5,7-dichloro-8-hydroxyquinoline as the acceptor substrate

Enzyme-based methods offer advantages including:

  • High regioselectivity and stereoselectivity (producing exclusively β-anomers)

  • Mild reaction conditions (physiological pH and temperature)

  • Environmentally friendly approach with fewer toxic reagents

Sources of enzymes for such synthesis include liver microsomes from various species or recombinant human UGTs. The reaction typically requires cofactor regeneration systems and proceeds under buffered conditions at 37°C .

Comparative Analysis of Synthesis Approaches

ParameterChemical SynthesisEnzymatic Synthesis
YieldVariable (often 20-40%)Typically lower (0.7-34.6%)
StereoselectivityForms β-anomer with some α-anomerExclusively β-anomer formation
ScaleMore suitable for larger scaleLimited to smaller scale
Reaction ConditionsHarsh (organic solvents, Lewis acids)Mild (aqueous, physiological pH)
Purification ChallengesBy-products include ortho esters, α-anomersProtein removal required
Environmental ImpactHigherLower

Both methods have been documented to successfully produce glucuronides of similar quinoline-based compounds, with the choice of method depending on specific research requirements .

Biological Significance and Applications

Role in Drug Metabolism

(2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid represents a classic example of phase II metabolites formed during xenobiotic biotransformation. The glucuronidation process:

  • Increases hydrophilicity of lipophilic compounds

  • Facilitates excretion via urine and bile

  • Generally reduces pharmacological activity of the parent compound

  • Contributes to detoxification mechanisms

This specific glucuronide likely represents a metabolic product of 5,7-dichloro-8-hydroxyquinoline, which itself may be derived from pharmaceutical or environmental sources .

Analytical Applications

The compound serves important analytical purposes in pharmaceutical research:

  • As a reference standard for metabolite identification

  • In biomonitoring studies tracking exposure to quinoline-based compounds

  • For quantifying glucuronidation activity in drug metabolism studies

  • In developing analytical methods for detecting quinoline metabolites

These applications are particularly relevant in clinical trials of quinoline-based pharmaceuticals, where understanding metabolic fate is essential .

Analytical Characterization Methods

Chromatographic Techniques

The identification and quantification of (2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically employs sophisticated chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection

  • Ultra-Performance Liquid Chromatography (UPLC) for enhanced resolution

  • Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS)

These techniques allow for sensitive detection and characterization of the glucuronide in complex biological matrices such as urine or plasma samples .

Spectroscopic Methods

Complete structural characterization involves multiple spectroscopic approaches:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, 2D techniques)

  • Mass Spectrometry (MS) with electrospray ionization (ESI) or other ionization methods

  • Infrared (IR) spectroscopy for functional group identification

  • UV-Visible spectroscopy for chromophore characterization

These complementary techniques provide comprehensive structural confirmation of the compound's identity and purity .

Enzymatic Hydrolysis Confirmation

The glucuronide nature of the compound can be confirmed through enzymatic hydrolysis using β-glucuronidase, which cleaves the glycosidic bond to release the aglycone (5,7-dichloro-8-hydroxyquinoline) and glucuronic acid. This approach serves as both an analytical confirmation method and a way to regenerate the parent compound for further analysis .

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties and significance of (2S,3S,4S,5R)-6-((5,7-Dichloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid:

CompoundStructural RelationshipKey Differences
5,7-DichloroquinolineLacks hydroxyl group and glucuronic acidMore lipophilic, different biological activity
5,7-Dichloro-8-hydroxyquinolineAglycone portion (parent compound)Lacks glucuronic acid moiety, less water-soluble
6-(Benzoyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acidDifferent aglycone attached to glucuronic acidContains benzoyl instead of dichloroquinoline
Other quinoline glucuronides (e.g., TAS-103 glucuronide)Similar conjugation but different quinoline structureVaried pharmacological properties

These structural relationships help contextualize the compound's place within a broader family of quinoline derivatives and glucuronide conjugates .

Metabolic Context

As a glucuronide, this compound represents one of several possible metabolic transformations of quinoline derivatives. Other common metabolic pathways include:

  • Hydroxylation at various positions of the quinoline ring

  • N-oxidation to form quinoline N-oxides

  • Sulfate conjugation of hydroxylated metabolites

  • Combination pathways resulting in multiple modifications

The glucuronidation pathway specifically represents a major detoxification mechanism for quinoline compounds in mammals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator